N-(2-Chloropyridin-3-yl)prop-2-enamide
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Overview
Description
N-(2-Chloropyridin-3-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 2-position and an amide group attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloropyridin-3-yl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine-3-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloropyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition Reactions: Electrophiles like bromine or hydrogen chloride, typically in an inert solvent such as dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Substituted pyridine derivatives.
Addition Reactions: Halogenated or hydrogenated prop-2-enamide derivatives.
Oxidation and Reduction Reactions: Corresponding oxides or amines.
Scientific Research Applications
N-(2-Chloropyridin-3-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers utilize this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-Chloropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(pyridin-3-yl)prop-2-enamide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
2-chloro-N-(2-chloropyridin-3-yl)propanamide: Features an additional chlorine atom, which can influence its chemical properties and applications.
Uniqueness: N-(2-Chloropyridin-3-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chlorine atom and the prop-2-enamide moiety allows for versatile chemical modifications and applications in various research fields .
Properties
CAS No. |
88369-42-0 |
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Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C8H7ClN2O/c1-2-7(12)11-6-4-3-5-10-8(6)9/h2-5H,1H2,(H,11,12) |
InChI Key |
OFDWPRJTKSPPQS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
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